4-((tert-Butoxycarbonyl)amino)nicotinic acid 4-((tert-Butoxycarbonyl)amino)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 171178-34-0
VCID: VC2274495
InChI: InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
SMILES: CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol

4-((tert-Butoxycarbonyl)amino)nicotinic acid

CAS No.: 171178-34-0

Cat. No.: VC2274495

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

4-((tert-Butoxycarbonyl)amino)nicotinic acid - 171178-34-0

Specification

CAS No. 171178-34-0
Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Standard InChI Key FRZDXLXQZVISAQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

4-((tert-Butoxycarbonyl)amino)nicotinic acid possesses several notable physical and chemical properties that determine its behavior in chemical reactions and its utility in pharmaceutical applications. Below is a comprehensive table of its key properties:

PropertyValueSource
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
CAS Number171178-34-0
MDL NumberMFCD03427724
Boiling Point348.4°C at 760 mmHg
Storage ConditionRoom temperature, stored under inert gas
AppearanceSolid compound
SolubilityVaries in different solvents; increased with heating

The compound's structure features a pyridine ring with a carboxylic acid group at position 3, an amino group protected by a tert-butoxycarbonyl (Boc) group at position 4. This particular arrangement contributes to its stability and reactivity profile, making it suitable for various synthetic applications .

Structural Significance

The Boc protecting group in 4-((tert-Butoxycarbonyl)amino)nicotinic acid serves a critical function in organic synthesis. This group protects the amino functionality during multi-step reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection when needed in a synthetic sequence. This property is particularly valuable in the synthesis of complex molecules requiring precise control over functional group reactivity.

Synthesis Methods

Standard Synthesis Procedure

4-((tert-Butoxycarbonyl)amino)nicotinic acid is primarily synthesized through the protection of the amino group in 4-aminonicotinic acid with a tert-butoxycarbonyl group. This protection strategy is crucial for preventing unwanted reactions during further synthesis steps. The process typically involves the reaction of 4-aminonicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base, such as triethylamine or sodium hydroxide, in an appropriate solvent system.

The general reaction can be represented as:

4-aminonicotinic acid + di-tert-butyl dicarbonate → 4-((tert-Butoxycarbonyl)amino)nicotinic acid

This synthetic approach is scalable and provides relatively high yields, making it suitable for both laboratory research and industrial production. The reaction conditions can be optimized based on specific requirements, including temperature, solvent choice, and reaction time.

Alternative Synthesis Approaches

While the direct protection of 4-aminonicotinic acid is the most common method, alternative synthetic routes may be employed depending on specific requirements or starting material availability. These approaches may involve:

  • Functionalization of appropriately substituted pyridine derivatives

  • Introduction of the carboxylic acid group after Boc protection

  • Selective reduction of nitropyridine derivatives followed by Boc protection

Each alternative approach offers unique advantages in terms of yield, purity, or accessibility of starting materials, providing synthetic chemists with flexibility in their methodologies.

Applications in Pharmaceutical Research

Role in Drug Development

4-((tert-Butoxycarbonyl)amino)nicotinic acid serves as a key intermediate in the production of various drugs, especially those targeting neurological and cardiovascular disorders . Its importance stems from several factors:

  • The nicotinic acid component is related to vitamin B3, which has established roles in metabolism and cardiovascular health .

  • The protected amino group allows for selective reactivity in complex synthesis pathways.

  • The compound can be further functionalized to introduce additional reactive groups.

Therapeutic AreaPotential ApplicationsRelated Research
Neurological DisordersDevelopment of neuroprotective agents
Cardiovascular HealthCholesterol regulation and vascular health
Anti-inflammatoryNovel anti-inflammatory compounds
Anticancer ResearchDevelopment of potential anticancer agents

The versatility of this compound makes it valuable in medicinal chemistry for the synthesis of complex molecules, including drugs and drug candidates. Its applications are diverse, ranging from anti-inflammatory agents to anticancer compounds, highlighting its significance in pharmaceutical research and development.

Size (g)Typical AvailabilityApproximate Price Range (USD)
0.25010-20 days$200-350
1.00010-20 days$500-850
5.00010-20 days$1,700-2,900
10.00010-20 days$2,900-4,900

Suppliers include specialized chemical companies and larger scientific supply corporations . The compound is typically shipped under appropriate storage conditions, with recommendations for storage at room temperature under inert gas to maintain stability and purity .

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of 4-((tert-Butoxycarbonyl)amino)nicotinic acid exist, each with distinct properties and potential applications. The table below provides a comparison of our compound of interest with some closely related compounds:

CompoundMolecular FormulaMolecular WeightCAS NumberKey Differences
4-((tert-Butoxycarbonyl)amino)nicotinic acidC11H14N2O4238.24 g/mol171178-34-0Base compound
4-TERT-BUTOXYCARBONYLAMINO-6-METHYL-NICOTINIC ACIDC12H16N2O4252.27 g/mol886371-91-1Additional methyl group at position 6
4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acidC11H12Cl2N2O4307.13 g/mol929288-17-5Two chlorine substituents at positions 2 and 6
5-((tert-Butoxycarbonyl)amino)nicotinic acidC11H14N2O4238.24 g/mol337904-92-4Boc-protected amino group at position 5 instead of 4

These structural differences significantly impact the compounds' physical properties, reactivity, and potential biological activities. For instance, the additional methyl group in 4-TERT-BUTOXYCARBONYLAMINO-6-METHYL-NICOTINIC ACID alters its steric properties and hydrophobicity, potentially affecting its binding to biological targets . Similarly, the chlorine substituents in 4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid introduce electron-withdrawing effects that can substantially change the compound's electronic properties and reactivity .

Functional Differences

Future Research Directions

Emerging Applications

The versatility of 4-((tert-Butoxycarbonyl)amino)nicotinic acid suggests several promising directions for future research:

  • Development of novel drug candidates targeting specific neurological disorders

  • Exploration of its potential in creating selective enzyme inhibitors

  • Investigation of derivatives with enhanced anti-inflammatory or anticancer properties

  • Application in peptide chemistry and protein modification

Given its structural features and the established importance of nicotinic acid derivatives in various biological processes, this compound holds significant potential for development in multiple therapeutic areas. The protected amino group provides a versatile handle for further functionalization, potentially leading to libraries of derivatives with diverse biological activities.

Optimization Strategies

Future research may focus on optimizing the synthesis and properties of 4-((tert-Butoxycarbonyl)amino)nicotinic acid and its derivatives through several approaches:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of alternative protecting groups that offer different selectivity profiles

  • Investigation of structure-activity relationships to optimize biological activity

  • Creation of targeted delivery systems for pharmaceutical applications

Each of these strategies has the potential to enhance the utility of this compound in both basic research and applied pharmaceutical development. The continued exploration of its properties and applications will likely yield valuable insights for medicinal chemistry and drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator